molecular formula C18H23NO3S B1669021 Ciglitazone CAS No. 74772-77-3

Ciglitazone

Cat. No. B1669021
Key on ui cas rn: 74772-77-3
M. Wt: 333.4 g/mol
InChI Key: YZFWTZACSRHJQD-UHFFFAOYSA-N
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Patent
US04444779

Procedure details

2.0 g Of ethyl 2-methanesulfonyloxy-3-[4-(1-methylcyclohexylmethyloxy)phenyl]propionate and 760 mg. of thiourea are added to 20 ml of ethanol. The mixture is refluxed for 2 hours. To the mixture is added 10 ml of hydrochloric acid, and the mixture is further refluxed for 16 hours. After cooling, water is added to the mixture. The mixture is subjected to extraction with ethyl acetate. The extract is washed with water and dried. The ethyl acetate is distilled off to give 1.4 g of 5-[4-(1-methylcyclohexylmethyloxy)benzyl]thiazolidine-2,4-dione. Crystallization from 85% ethanol gives crystals melting at 130°-131° C.
Name
ethyl 2-methanesulfonyloxy-3-[4-(1-methylcyclohexylmethyloxy)phenyl]propionate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2([CH3:27])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O)(=O)=O.[NH2:28][C:29](N)=[S:30].C([OH:34])C.Cl>O>[CH3:27][C:21]1([CH2:20][O:19][C:16]2[CH:15]=[CH:14][C:13]([CH2:12][CH:6]3[S:30][C:29](=[O:34])[NH:28][C:7]3=[O:9])=[CH:18][CH:17]=2)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1

Inputs

Step One
Name
ethyl 2-methanesulfonyloxy-3-[4-(1-methylcyclohexylmethyloxy)phenyl]propionate
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)OC(C(=O)OCC)CC1=CC=C(C=C1)OCC1(CCCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate is distilled off

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCC1)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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